molecular formula C12H28N2 B1267130 n,n'-Dipropylhexane-1,6-diamine CAS No. 6994-82-7

n,n'-Dipropylhexane-1,6-diamine

Cat. No.: B1267130
CAS No.: 6994-82-7
M. Wt: 200.36 g/mol
InChI Key: HATUUAQLQWALQM-UHFFFAOYSA-N
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Description

N,N’-Dipropylhexane-1,6-diamine: is a chemical compound with the molecular formula C12H28N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Amination of Hexane-1,6-diamine: One common method involves the reaction of hexane-1,6-diamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

      Reactants: Hexane-1,6-diamine and propyl bromide or propyl chloride.

      Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

      Procedure: The hexane-1,6-diamine is dissolved in a suitable solvent, such as ethanol or methanol, and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours to ensure complete reaction.

  • Industrial Production Methods:

      Large-Scale Synthesis: Industrial production of N,N’-dipropylhexane-1,6-diamine often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

      Purification: The crude product is typically purified by distillation or recrystallization to obtain high-purity N,N’-dipropylhexane-1,6-diamine.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-Dipropylhexane-1,6-diamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Tertiary amines.

Scientific Research Applications

Chemistry:

    Polymer Synthesis: N,N’-Dipropylhexane-1,6-diamine is used as a chain extender or curing agent in the production of polyamides, polyurethanes, and epoxies.

    Catalysis: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Biology and Medicine:

    Pharmaceuticals: Some diamines exhibit biological activity and are being explored for their potential as pharmaceuticals.

Industry:

    Adhesives and Coatings: The compound is used in the formulation of adhesives and coatings due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of N,N’-dipropylhexane-1,6-diamine depends on its specific application. In polymer synthesis, it acts as a chain extender, reacting with diisocyanates to form polyurethanes. The amine groups participate in nucleophilic addition reactions with the isocyanate groups, forming urethane linkages.

In a biological context, if used in drug development, the mechanism might involve interaction with a target protein or enzyme. The amine groups can form hydrogen bonds or ionic interactions with the active site of the target, modulating its activity.

Comparison with Similar Compounds

    Hexane-1,6-diamine: A simpler diamine with two primary amine groups attached to a hexane backbone.

    N,N’-Diethylhexane-1,6-diamine: Similar structure but with ethyl groups instead of propyl groups.

    N,N’-Dimethylhexane-1,6-diamine: Contains methyl groups instead of propyl groups.

Comparison:

    N,N’-Dipropylhexane-1,6-diamine: has longer alkyl chains compared to its methyl and ethyl counterparts, which can influence its solubility, reactivity, and physical properties.

  • The longer propyl chains provide greater hydrophobic character, which can be advantageous in certain applications such as polymer synthesis and surface coatings.

Properties

IUPAC Name

N,N'-dipropylhexane-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N2/c1-3-9-13-11-7-5-6-8-12-14-10-4-2/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATUUAQLQWALQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCCCCNCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301248
Record name n,n'-dipropylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6994-82-7
Record name NSC142014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n'-dipropylhexane-1,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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